2-(Propan-2-ylsulfanyl)propanoic acid

Organic Synthesis Chemical Procurement Structure-Property Relationship

2-(Propan-2-ylsulfanyl)propanoic acid, also known as 2-(isopropylthio)propanoic acid, is an organosulfur compound belonging to the 2-alkylthiopropanoic acid subclass. Characterized by a propanoic acid backbone bearing an isopropylthio (-S-CH(CH3)2) group at the alpha-carbon, this compound possesses both a carboxylic acid and a thioether functional group, rendering it a versatile small-molecule scaffold for synthetic chemistry and biological probe development.

Molecular Formula C6H12O2S
Molecular Weight 148.23 g/mol
CAS No. 26822-41-3
Cat. No. B3381746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Propan-2-ylsulfanyl)propanoic acid
CAS26822-41-3
Molecular FormulaC6H12O2S
Molecular Weight148.23 g/mol
Structural Identifiers
SMILESCC(C)SC(C)C(=O)O
InChIInChI=1S/C6H12O2S/c1-4(2)9-5(3)6(7)8/h4-5H,1-3H3,(H,7,8)
InChIKeyYFAOQZIUURICKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Propan-2-ylsulfanyl)propanoic Acid (CAS 26822-41-3): Procurement Guide for Thioether-Functionalized Propanoic Acid Research Reagents


2-(Propan-2-ylsulfanyl)propanoic acid, also known as 2-(isopropylthio)propanoic acid, is an organosulfur compound belonging to the 2-alkylthiopropanoic acid subclass [1]. Characterized by a propanoic acid backbone bearing an isopropylthio (-S-CH(CH3)2) group at the alpha-carbon, this compound possesses both a carboxylic acid and a thioether functional group, rendering it a versatile small-molecule scaffold for synthetic chemistry and biological probe development .

Why 2-(Propan-2-ylsulfanyl)propanoic Acid Cannot Be Directly Substituted with Methylthio or Ethylthio Analogs


Within the 2-alkylthiopropanoic acid series, the steric bulk and electronic properties of the thioalkyl substituent profoundly influence both physicochemical behavior and biological recognition. Substituting the isopropylthio group with smaller methylthio or ethylthio analogs alters lipophilicity, boiling point, and potential protein-ligand interactions, precluding simple interchange in assays or synthesis [1]. The alpha-carbon substitution pattern further distinguishes 2-(propan-2-ylsulfanyl)propanoic acid from its 3-isopropylthio positional isomer, which exhibits divergent reactivity and biological profiles [2].

Quantitative Differentiation of 2-(Propan-2-ylsulfanyl)propanoic Acid Against Closest Analogs


Molecular Weight Comparison: 2-(Propan-2-ylsulfanyl)propanoic Acid vs. Methylthio and Ethylthio Analogs

2-(Propan-2-ylsulfanyl)propanoic acid possesses a molecular weight of 148.23 g/mol (C6H12O2S) . This represents an increase of 28.06 g/mol relative to 2-(methylthio)propanoic acid (C4H8O2S, 120.17 g/mol) [1] and 14.03 g/mol relative to 2-(ethylthio)propanoic acid (C5H10O2S, 134.20 g/mol) .

Organic Synthesis Chemical Procurement Structure-Property Relationship

Boiling Point Trend: Increased Bulk Leads to Higher Boiling Point

While experimental boiling point data for 2-(propan-2-ylsulfanyl)propanoic acid are not widely published, class-level inference from related 2-alkylthiopropanoic acids indicates a trend of increasing boiling point with larger alkylthio substituents [1]. 2-(Methylthio)propanoic acid boils at 105-108 °C (8 Torr) [2], while 2-(ethylthio)propanoic acid boils at 227.9 °C (760 mmHg) . The isopropylthio derivative is expected to have a boiling point intermediate or higher, consistent with increased van der Waals interactions.

Physical Organic Chemistry Process Chemistry Analytical Method Development

Positional Isomer Comparison: 2-(Propan-2-ylsulfanyl)propanoic Acid vs. 3-(Propan-2-ylsulfanyl)propanoic Acid

The 3-isopropylthio positional isomer (CAS 24383-50-4) has been characterized for antimicrobial and anticancer activity. In vitro, 3-(propan-2-ylsulfanyl)propanoic acid exhibits an IC50 of approximately 12 µM against HCT-116 colorectal cancer cells and MIC values of 8-64 µg/mL against various pathogens . No equivalent quantitative activity data are currently available for the 2-isopropylthio isomer, underscoring that positional isomerism dictates distinct biological profiles and that the 2-isomer cannot be assumed to possess similar activity.

Medicinal Chemistry Biological Screening Isomer Differentiation

Commercial Availability and Purity: 2-(Propan-2-ylsulfanyl)propanoic Acid Procurement Profile

2-(Propan-2-ylsulfanyl)propanoic acid is commercially available from suppliers such as CymitQuimica and Enamine at a purity of 95% [REFS-1, REFS-2]. In contrast, the 3-isopropylthio positional isomer is more widely stocked and has more extensive vendor documentation, including predicted pKa (4.36 ± 0.10) and boiling point (254.8 ± 23.0 °C) . This disparity in commercial data availability may influence procurement for large-scale synthesis or regulatory submission.

Chemical Sourcing Supply Chain Research Reagent

Recommended Research and Industrial Applications for 2-(Propan-2-ylsulfanyl)propanoic Acid Based on Comparative Evidence


Synthetic Intermediate for Sterically Demanding Thioether-Containing Molecules

Given its increased molecular weight and steric bulk relative to methylthio and ethylthio analogs [1], 2-(propan-2-ylsulfanyl)propanoic acid is particularly suited for constructing larger, more lipophilic scaffolds in medicinal chemistry programs where enhanced metabolic stability or altered logP is desired [2].

Negative Control or Comparator for Biological Studies of 3-Isopropylthio Isomers

As the 3-isopropylthio positional isomer demonstrates measurable antimicrobial and anticancer activity (IC50 ~12 µM) [1], the 2-isomer can serve as a critical negative control or structural comparator to delineate the positional requirements for biological activity, a common practice in SAR campaigns [2].

Academic Research on Structure-Property Relationships in 2-Alkylthiopropanoic Acids

The limited published data for 2-(propan-2-ylsulfanyl)propanoic acid presents an opportunity for academic groups to contribute fundamental physicochemical and biological profiling. Collaborative studies with computational chemistry labs could generate predictive models for boiling point, pKa, and logP within this congeneric series [1].

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